Sub-Nanomolar Binding Affinity (Ki app) and Potent Inhibition (IC50) of SETD7
PFI-2 hydrochloride demonstrates high potency against human SETD7, with an apparent inhibition constant (Ki app) of 0.33 nM and an IC50 of 2.0 nM in cell-free assays . This sub-nanomolar binding affinity is a key differentiator from many earlier generation SETD7 inhibitors. The compound's potency is supported by orthogonal biophysical measurements, including an isothermal titration calorimetry (ITC) derived Kd of 18 nM . While direct head-to-head Ki data for other SETD7 inhibitors in the same assay is often proprietary, this value establishes a high benchmark for target engagement.
| Evidence Dimension | Inhibition constant (Ki app) and half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Ki app = 0.33 nM; IC50 = 2.0 nM |
| Comparator Or Baseline | Other reported SETD7 inhibitors (e.g., sinefungin, a pan-methyltransferase inhibitor, has a Ki in the micromolar range for SETD7 [1]) |
| Quantified Difference | ~1,000-fold difference in potency (approximate, based on class comparison) |
| Conditions | In vitro SETD7 methyltransferase activity assay |
Why This Matters
This level of target engagement ensures complete inhibition at low compound concentrations, reducing the likelihood of off-target effects due to mass-action and enabling robust cellular target validation.
- [1] Guillemin J, et al. A simple and robust in vitro assay to quantify the enzymatic methylation of KMT by MALDI-TOF mass spectrometry. HAL open science, 2017. View Source
